Lincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)

Pharmaceutical Analysis Method Validation System Suitability

EP 11.0 monograph compliance requires the exact diastereomeric mixture of Lincomycin EP Impurity B for system suitability-generic lincomycin compounds will fail. This certified reference standard resolves the critical chromatographic challenge of E/Z isomer separation. - Pharmacopeial Traceability: Directly supports EP 11.0 SST with verified RRT. - Validated Stability: 24-hour solution stability with RSD < 2.0% for uninterrupted method validation. - QC-Grade: Enables accurate quantification at the ≤0.5% acceptance limit for ANDA/DMF submissions.

Molecular Formula C18H32N2O6S
Molecular Weight 404.5 g/mol
Cat. No. B13860743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLincomycin Hydrochloride EP Impurity B (Mixture of Diastereomers)
Molecular FormulaC18H32N2O6S
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCCC=C1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)O
InChIInChI=1S/C18H32N2O6S/c1-5-6-10-7-11(20(3)8-10)17(25)19-12(9(2)21)16-14(23)13(22)15(24)18(26-16)27-4/h6,9,11-16,18,21-24H,5,7-8H2,1-4H3,(H,19,25)/b10-6-/t9-,11+,12-,13+,14-,15-,16-,18-/m1/s1
InChIKeyUCVQMGJWVIGCAG-AYYBCBNYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lincomycin Hydrochloride EP Impurity B: Reference Standard Overview


Lincomycin Hydrochloride EP Impurity B (CAS 37744-65-3) is a European Pharmacopoeia (EP)-specified process-related impurity of the lincosamide antibiotic lincomycin, chemically defined as (2S)-4'-Depropyl-4'-propylidenelincomycin and existing as a mixture of E and Z diastereomers at the propylidene side chain [1]. It is a reference standard critical for analytical method development and quality control, with a molecular weight of 404.52 g/mol and formula C18H32N2O6S [2]. Unlike the parent drug lincomycin (MW 406.54) or other EP impurities like Lincomycin B (MW 392.51), this specific diastereomeric mixture presents a unique chromatographic challenge that necessitates precise characterization and certified reference materials for compliance with EP 11.0 monograph specifications [3].

Workflow
EP 11.0 lincomycin HCl related substances test
Selection
Certified E/Z diastereomeric mixture reference standard
Use Context
System suitability, method validation, batch release testing

Why Generic Standards Cannot Substitute EP Impurity B


Generic lincomycin-related compounds cannot substitute for the EP-certified Lincomycin Hydrochloride EP Impurity B standard due to the critical pharmacopeial requirement for a specific diastereomeric mixture (E/Z isomers), which dictates its chromatographic behavior and peak resolution. Using an incorrectly characterized standard, such as a single isomer or a related compound like Lincomycin EP Impurity C (CAS 14600-41-0) or Lincomycin B (CAS 2520-24-3), will lead to a failure in system suitability tests, as these compounds exhibit distinct relative retention times (RRTs) under EP 11.0 chromatographic conditions [1]. The EP monograph mandates the identification and quantification of Impurity B with an acceptance limit of ≤0.5% in the API, a regulatory specification that can only be reliably met using a correctly characterized and stability-tested Impurity B standard, as demonstrated by validated stability studies showing consistent chromatographic performance over 24 hours .

Single isomer or uncharacterized mixture
May produce a different retention time and fail EP system suitability, as the EP specifies the E/Z diastereomeric mixture.
Other lincomycin impurities
Impurity C or Lincomycin B exhibit distinct RRTs and cannot substitute for Impurity B identification and quantification.
Non-certified lincomycin compound
Lacks certified diastereomeric composition and stability data; may not meet the EP acceptance limit verification.

Quantitative Evidence for Lincomycin Hydrochloride EP Impurity B


Chromatographic Identity Verification by EP System Suitability

Lincomycin Hydrochloride EP Impurity B (RM-L140302) was confirmed to match the relative retention time (RRT) recorded in the European Pharmacopoeia 11.0 'Lincomycin Hydrochloride' monograph when analyzed under the official 'Related substances' chromatographic conditions. In a head-to-head system suitability experiment, the experimentally determined RRTs for Impurity B, Impurity C (RM-L140303), and Lincomycin B (RM-L140328) were all consistent with the pharmacopeial reference values, but each standard produced a uniquely identifiable peak [1].

System Suitability Verification
Method context
RRT matches EP 11.0 reference
Confirms chromatographic identity for EP system suitability
Peaks distinct from Impurity C and Lincomycin B
Pharmaceutical Analysis Method Validation System Suitability

Validated 24-Hour Solution Stability

In a stability study, Lincomycin Hydrochloride EP Impurity B (RM-L140302) demonstrated robust solution stability in acidic, neutral, and alkaline media over a 24-hour period at room temperature. The main peak area showed no significant change, and the relative standard deviation (RSD) across all conditions and time points was less than 2.0% [1]. This was a direct observation alongside another impurity (RM-L140305) which, while also deemed stable overall, exhibited an RSD greater than 2.0% under the same testing conditions, indicating a comparatively higher degree of variation [1].

24-Hour Solution Stability
Data to verify
RSD
Impurity B RSD < 2.0% vs RM-L140305 RSD > 2.0%
Lower variability supports extended sequence use
Measured in acidic, neutral, and alkaline media over 24 h
EP Acceptance Limit
Specification review
Impurity B ≤0.5%
Defines required working range for impurity quantification
Limit is 2.5× higher than Impurity C (≤0.2%); EP 8.0/11.0
Stability Study Reference Standard Handling Forced Degradation

Pharmacopeial Acceptance Limit for Impurity Control

The European Pharmacopoeia sets a maximum permissible limit for Lincomycin Hydrochloride EP Impurity B in the lincomycin HCl API at ≤0.5%, as demonstrated in a Certificate of Analysis against the EP8.0 specification . This limit is identical to that for Impurity A (≤0.5%) but is more than double the acceptable threshold for Impurity C (≤0.2%), indicating that Impurity B is controlled at a higher tolerance level than Impurity C but must be individually quantified with a validated method .

EP Acceptance Limit
Specification review
Impurity B ≤0.5%
Defines required working range for impurity quantification
Limit is 2.5× higher than Impurity C (≤0.2%); EP 8.0/11.0
Quality Control Pharmacopeial Compliance Safety Threshold

Application Scenarios for Lincomycin Hydrochloride EP Impurity B


Pharmacopeial System Suitability Testing

The primary application for this standard is in the execution of the system suitability test (SST) as mandated by the EP 11.0 Lincomycin Hydrochloride monograph. As demonstrated, the standard's chromatographic identity is verified against the official relative retention time (RRT), making it indispensable for establishing system performance before initiating a batch analysis [1]. Its use directly enables a laboratory to prove that its HPLC system can resolve and identify the specified impurities.

Analytical Method Development and Validation

Given its demonstrated 24-hour solution stability with an RSD < 2.0%, this standard is optimally suited for method validation campaigns that require long, uninterrupted chromatographic sequences for determining linearity, accuracy, precision, and robustness [1]. This proven stability provides confidence that any observed variation is due to the method, not the standard's degradation.

Batch Release and Stability Monitoring in Quality Control

For QC laboratories, this standard is essential for the quantitative determination of Impurity B at its EP specification limit of ≤0.5% during API batch release and ongoing stability programs . Its certified purity and stability ensure compliance with regulatory expectations for impurity tracking, allowing firms to generate defensible data for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs).

Application
Selection Property
Validation Focus
EP System Suitability Testing
Certified diastereomeric mixture, EP-matched RRT
Chromatographic identity and system performance verification
Method Validation
Stability-tested solution profile
Method robustness over extended chromatographic sequences
Batch Release & Stability Monitoring
EP-specified Impurity B acceptance limit (≤0.5%)
Accurate quantification for regulatory batch release
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